molecular formula C12H11NO2 B13314313 2-(Quinolin-4-yl)propanoic acid

2-(Quinolin-4-yl)propanoic acid

Cat. No.: B13314313
M. Wt: 201.22 g/mol
InChI Key: DLNQUZAJDUWMEB-UHFFFAOYSA-N
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Description

2-(Quinolin-4-yl)propanoic acid is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method includes the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products:

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-quinolin-4-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,1H3,(H,14,15)

InChI Key

DLNQUZAJDUWMEB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC2=CC=CC=C12)C(=O)O

Origin of Product

United States

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